5-(2-Carboxythiophene-4-YL)-3-chlorophenol
Overview
Description
5-(2-Carboxythiophene-4-YL)-3-chlorophenol is an organic compound that features a thiophene ring substituted with a carboxyl group and a phenol ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxythiophene-4-YL)-3-chlorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Carboxylation: The thiophene ring is then carboxylated using carbon dioxide in the presence of a strong base, such as sodium hydroxide, to introduce the carboxyl group at the desired position.
Phenol Ring Chlorination: The phenol ring is chlorinated using chlorine gas or other chlorinating agents like thionyl chloride to introduce the chlorine atom at the 3-position.
Coupling Reaction: Finally, the thiophene and phenol rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiophene rings, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde under suitable conditions.
Substitution: The chlorine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and sulfoxides.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Carboxythiophene-4-YL)-3-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Carboxythiophene-4-YL)-3-chlorophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The carboxyl and phenol groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-(2-Carboxythiophene-4-YL)-2-chlorophenol: Similar structure but with the chlorine atom at a different position.
5-(2-Carboxythiophene-4-YL)-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.
5-(2-Carboxythiophene-4-YL)-3-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-(2-Carboxythiophene-4-YL)-3-chlorophenol is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWIYPWPDPKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686016 | |
Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-03-1 | |
Record name | 2-Thiophenecarboxylic acid, 4-(3-chloro-5-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.